1-(2-Methylquinolin-4-yl)propan-2-one

Monoamine Oxidase Inhibition Neuroprotection Enzymology

1-(2-Methylquinolin-4-yl)propan-2-one (CAS 928164-17-4) is a heterocyclic building block characterized by a quinoline core substituted with a methyl group at the 2-position and a propan-2-one moiety at the 4-position. With a molecular weight of 199.25 g/mol and a calculated LogP of 2.67, this compound exhibits moderate lipophilicity that can influence its suitability in diverse experimental systems.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
Cat. No. B13538573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylquinolin-4-yl)propan-2-one
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1)CC(=O)C
InChIInChI=1S/C13H13NO/c1-9-7-11(8-10(2)15)12-5-3-4-6-13(12)14-9/h3-7H,8H2,1-2H3
InChIKeyJGHHFETUNMAILF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methylquinolin-4-yl)propan-2-one: A Specialized Quinoline Scaffold for Target-Specific Probe Development and Medicinal Chemistry Optimization


1-(2-Methylquinolin-4-yl)propan-2-one (CAS 928164-17-4) is a heterocyclic building block characterized by a quinoline core substituted with a methyl group at the 2-position and a propan-2-one moiety at the 4-position . With a molecular weight of 199.25 g/mol and a calculated LogP of 2.67, this compound exhibits moderate lipophilicity that can influence its suitability in diverse experimental systems . Its primary scientific value lies not as an end-product therapeutic but as a versatile scaffold for the synthesis of more complex quinoline-based compounds, offering researchers a defined starting point for structure-activity relationship (SAR) investigations. While the broader quinoline class is extensively explored for antimalarial, anticancer, and neuroprotective applications, the specific substitution pattern of this compound confers a unique profile, particularly in its interaction with monoamine oxidase enzymes, which differentiates it from other quinoline analogs [1].

Why 1-(2-Methylquinolin-4-yl)propan-2-one Cannot Be Simply Substituted with Other Quinoline Analogs


Direct substitution of 1-(2-Methylquinolin-4-yl)propan-2-one with a close analog like 1-(quinolin-2-yl)propan-2-one or a simple 2-methylquinoline will not yield equivalent experimental outcomes due to fundamental differences in target engagement and physicochemical properties. The specific 2-methyl-4-substituted quinoline configuration of the target compound is critical for its unique selectivity profile against monoamine oxidase isoforms (MAO-A and MAO-B), an activity not generally shared by all quinoline derivatives [1]. Furthermore, the compound's physicochemical properties—specifically its logP of 2.67, TPSA of 29.96 Ų, and zero hydrogen bond donors—define its solubility, membrane permeability, and overall behavior in both biochemical and cellular assays, which will differ significantly from analogs with different substituent patterns or heteroatom placements . Therefore, even compounds with a similar core heterocycle can exhibit divergent biological activities and material properties, underscoring the necessity for this specific reagent in reproducible and hypothesis-driven research.

Quantitative Differentiation Evidence for 1-(2-Methylquinolin-4-yl)propan-2-one Relative to Its Closest Comparators


Isoform-Selective MAO-B Inhibition: Differential Selectivity Profile Compared to Reference Inhibitors

1-(2-Methylquinolin-4-yl)propan-2-one exhibits a significant and unusual degree of selectivity for monoamine oxidase B (MAO-B) over the MAO-A isoform, a profile distinct from common MAO inhibitors. In a fluorescence-based assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline, the compound demonstrated an IC50 of 1.13 µM for human MAO-B and an IC50 > 100 µM for human MAO-A, resulting in a >88-fold selectivity window [1]. This contrasts sharply with the reference inhibitors clorgyline (MAO-A selective) and deprenyl (MAO-B selective), which typically show opposing or narrower selectivity windows in the same assay system [2].

Monoamine Oxidase Inhibition Neuroprotection Enzymology

Low Potency MAO-A Inhibition: A Valuable Negative Control or Selectivity Check

The compound's lack of meaningful inhibition of MAO-A (IC50 > 100 µM) serves as a quantitative benchmark for assays focused on MAO-A activity. This is in stark contrast to the structurally related 2-methylquinoline core, where derivatives like quinaldine have been reported to inhibit MAO-A [2]. This low potency against MAO-A means the compound is unlikely to interfere with this enzyme in complex biological systems at typical screening concentrations (e.g., 10 µM), making it a useful negative control or a clean background in multi-target screening panels [1].

Selectivity Screening MAO-A Assay Negative Control

Physicochemical Profile Differentiation: LogP and TPSA Advantages for Blood-Brain Barrier Permeability

The compound's calculated partition coefficient (LogP) of 2.67 and topological polar surface area (TPSA) of 29.96 Ų place it within an optimal range for central nervous system (CNS) penetration, a critical consideration for neuropharmacology research . These values are distinct from many common quinoline antimalarials like chloroquine (LogP ~4.6, TPSA ~28 Ų) or mefloquine (LogP ~4.3, TPSA ~45 Ų), which often have higher LogP values leading to increased lipophilicity and potential for tissue accumulation or different off-target binding profiles [1].

ADME Drug-likeness CNS Penetration

Synthetic Utility: A Defined 4-Substituted Scaffold Distinct from 2-Substituted Analogs

As a 4-substituted quinoline with a reactive ketone handle, 1-(2-Methylquinolin-4-yl)propan-2-one offers a distinct synthetic entry point compared to more common 2-substituted quinoline derivatives. The propan-2-one group at the 4-position allows for further derivatization (e.g., reductive amination, Grignard addition) to build compound libraries with diverse 4-position functionalities, while the 2-methyl group remains a stable, unfunctionalized substituent. This is in contrast to 1-(quinolin-2-yl)propan-2-one (CAS 1531-30-2), where the ketone is directly attached to the more electronically and sterically congested 2-position of the quinoline ring, which can limit its reactivity and the scope of downstream modifications .

Synthetic Intermediate Quinoline Chemistry Structure-Activity Relationship

Optimal Application Scenarios for 1-(2-Methylquinolin-4-yl)propan-2-one Based on Verified Differentiating Evidence


Development of Selective Monoamine Oxidase B (MAO-B) Chemical Probes for Neurodegenerative Disease Research

Given its >88-fold selectivity for MAO-B over MAO-A (IC50 1.13 µM vs. >100 µM), this compound serves as a validated starting point for medicinal chemistry campaigns aimed at creating selective MAO-B inhibitors. Researchers studying Parkinson's disease or Alzheimer's disease, where MAO-B inhibition is a therapeutic strategy, can utilize this scaffold to design and synthesize new analogs while minimizing the risk of off-target MAO-A-related side effects (e.g., hypertensive crisis) that can arise from less selective inhibitors [1]. The compound's favorable predicted CNS penetration (LogP 2.67) further supports its utility in this area .

Selectivity Control in High-Throughput Screening for CNS Targets

The well-defined lack of MAO-A activity (IC50 > 100 µM) and moderate lipophilicity (LogP 2.67) make 1-(2-Methylquinolin-4-yl)propan-2-one an excellent candidate for use as a negative control or 'selectivity check' compound in high-throughput screening campaigns targeting enzymes or receptors in the CNS [1]. Its inclusion in a screening deck can help identify false positives arising from non-specific MAO inhibition or lipophilic aggregation, thereby increasing the quality of hit triage and reducing downstream attrition .

Medicinal Chemistry Library Synthesis Focused on Under-Explored 4-Substituted Quinoline Chemical Space

This compound is a strategic procurement choice for groups seeking to build proprietary compound libraries. Its 4-substituted quinoline architecture with a reactive ketone handle provides a versatile template for generating diverse analogs, exploring a region of chemical space that is less crowded than the more common 2- and 8-substituted quinoline libraries. By using this compound as a core building block, researchers can efficiently synthesize a unique set of derivatives to probe novel structure-activity relationships in target classes ranging from kinases to GPCRs .

Benchmarking Physicochemical Property Assays for CNS Drug Discovery

With its well-defined computational properties (LogP 2.67, TPSA 29.96 Ų, zero H-bond donors), this compound can function as a practical benchmark standard for laboratories developing or validating assays related to CNS drug-likeness, such as PAMPA (Parallel Artificial Membrane Permeability Assay) or LogD measurements [1]. Its profile positions it favorably compared to legacy quinoline antimalarials, offering a modern reference point for optimizing the physicochemical properties of new CNS-focused chemical series .

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